molecular formula C20H33Cl3O4 B14530264 Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate CAS No. 62457-08-3

Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate

Cat. No.: B14530264
CAS No.: 62457-08-3
M. Wt: 443.8 g/mol
InChI Key: PHAKAYYKBPOCBI-UHFFFAOYSA-N
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Description

Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate is a chemical compound with the molecular formula C18H31Cl3O4 It is known for its unique structure, which includes multiple chlorine atoms and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process may also involve the use of dehydrating agents to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate
  • Diethyl 2,7-dibutyl-2,4-dichlorooct-4-enedioate

Uniqueness

Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms and ester groups makes it distinct from other similar compounds .

Properties

CAS No.

62457-08-3

Molecular Formula

C20H33Cl3O4

Molecular Weight

443.8 g/mol

IUPAC Name

diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate

InChI

InChI=1S/C20H33Cl3O4/c1-5-9-11-15(18(24)26-7-3)13-16(21)17(22)14-20(23,12-10-6-2)19(25)27-8-4/h15H,5-14H2,1-4H3

InChI Key

PHAKAYYKBPOCBI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=C(CC(CCCC)(C(=O)OCC)Cl)Cl)Cl)C(=O)OCC

Origin of Product

United States

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